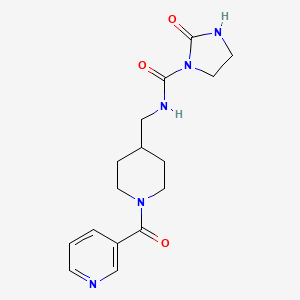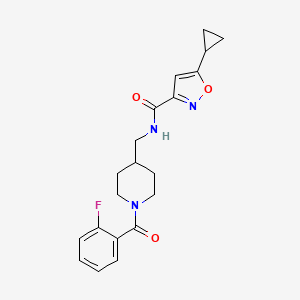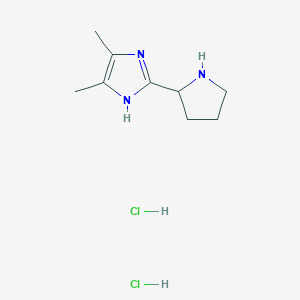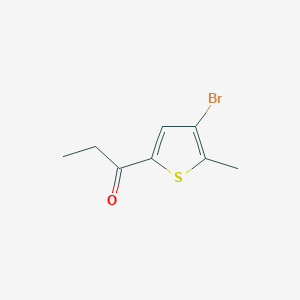![molecular formula C25H23NO4 B2669733 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid CAS No. 1341066-99-6](/img/structure/B2669733.png)
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid is a synthetic organic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine groups during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in facilitating the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid typically involves the following steps:
Fmoc Protection: The starting material, 2-methylaniline, is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected amine.
Coupling Reaction: The Fmoc-protected amine is then coupled with 3-bromopropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high efficiency and purity of the final product.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid moiety can be modified.
Coupling: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
科学的研究の応用
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biochemistry: For studying protein-protein interactions and enzyme mechanisms.
Material Science: In the synthesis of peptide-based materials with unique properties.
作用機序
The compound acts primarily as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxyl groups to form peptide bonds, facilitating the assembly of peptides and proteins.
類似化合物との比較
3-[N-(tert-Butoxycarbonyl)-2-methylanilino]propanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-anilino]propanoic acid: Lacks the methyl group on the aniline ring.
Uniqueness:
- The Fmoc group provides a unique advantage due to its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis.
- The presence of the methyl group on the aniline ring can influence the compound’s reactivity and steric properties, potentially affecting the efficiency of peptide coupling reactions.
This detailed overview should provide a comprehensive understanding of 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid, its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-8-2-7-13-23(17)26(15-14-24(27)28)25(29)30-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZALMHJWTXHGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B2669652.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2669653.png)
![2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2669654.png)
![3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2669656.png)



![N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669664.png)
![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2669665.png)

![(2E)-3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B2669668.png)

![1-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2669673.png)
